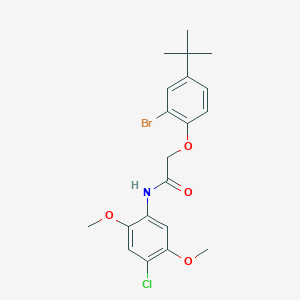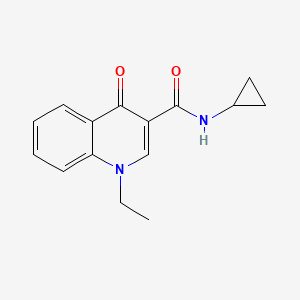![molecular formula C22H20BrN3OS2 B4619763 4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4619763.png)
4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
Vue d'ensemble
Description
4-[(4-bromobenzyl)thio]-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C22H20BrN3OS2 and its molecular weight is 486.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.02312 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
This compound is part of a broader class of heterocyclic compounds that have been synthesized for various purposes, including biological activity investigations. The synthesis typically involves multi-step reactions starting from basic heterocyclic scaffolds, incorporating elements like bromobenzyl groups through nucleophilic substitution or coupling reactions. Structural elucidation of such compounds is achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, alongside elemental analysis and, in some cases, X-ray crystallography. The structural complexity and diversity of these compounds make them valuable for exploring new pharmacophores or material science applications (Abdelhamid, Fahmi, & Baaiu, 2016).
Biological Activity
Compounds with the thieno[3,2-d]pyrimidine scaffold have been extensively studied for their biological activities. Research has shown that derivatives of this class exhibit a wide range of biological effects, including antimicrobial, antiviral, antitumor, and enzyme inhibition activities. These activities are often modulated by the substitution pattern on the core scaffold, with specific groups enhancing or directing the activity towards particular biological targets. For instance, modifications at the 4-bromobenzyl position can significantly influence the compound's affinity towards certain receptors or enzymes, leading to potent biological effects in vitro and in vivo (Cottam, Petrie, Mckernan, Goebel, Dalley, Davidson, Robins, & Revankar, 1984).
Antimicrobial and Antitumor Activities
Specific derivatives of the thieno[3,2-d]pyrimidine class have demonstrated significant antimicrobial and antitumor activities. These activities are attributed to the compound's ability to interfere with cellular processes, such as DNA synthesis or enzyme function, essential for the growth and proliferation of bacteria, viruses, and cancer cells. The presence of the 4-bromobenzylthio moiety can enhance these effects by increasing the compound's lipophilicity, thereby facilitating its interaction with biological membranes and intracellular targets. Studies have reported the synthesis and evaluation of these compounds against a variety of pathogens and cancer cell lines, highlighting their potential as leads for the development of new therapeutic agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Propriétés
IUPAC Name |
15-[(4-bromophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3OS2/c1-12-24-18-16-8-14-10-27-22(2,3)9-17(14)26-20(16)29-19(18)21(25-12)28-11-13-4-6-15(23)7-5-13/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRCNXEGHTUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Br)SC4=C2C=C5COC(CC5=N4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4619691.png)
![1-(diphenylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4619700.png)


![4-ethoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4619718.png)

![N~2~-(3,4-dichlorophenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4619744.png)
![6-cyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4619750.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4619755.png)
![1-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4619773.png)

![N-[2-(phenylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4619797.png)

